(2E)-2-[(5-bromo-1H-indol-3-yl)methylidene]-1-benzothiophen-3(2H)-one
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Overview
Description
(2E)-2-[(5-BROMO-1H-INDOL-3-YL)METHYLIDENE]-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE is a complex organic compound that has garnered significant interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[(5-BROMO-1H-INDOL-3-YL)METHYLIDENE]-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE typically involves multi-step organic reactions. The process often starts with the preparation of the indole and benzothiophene precursors, followed by their coupling under specific conditions. Common reagents used in these reactions include brominating agents for the indole ring and various catalysts to facilitate the coupling reaction.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
(2E)-2-[(5-BROMO-1H-INDOL-3-YL)METHYLIDENE]-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using hydrogenation techniques.
Substitution: The bromine atom in the indole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) are often used in hydrogenation reactions.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
(2E)-2-[(5-BROMO-1H-INDOL-3-YL)METHYLIDENE]-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E)-2-[(5-BROMO-1H-INDOL-3-YL)METHYLIDENE]-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors or enzymes, modulating their activity and leading to biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
(2E)-2-[(5-BROMO-1H-INDOL-3-YL)METHYLIDENE]-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE: shares similarities with other indole and benzothiophene derivatives.
Dichloroaniline: Another compound with a similar aromatic structure but different functional groups.
Triple Bond Compounds: Compounds with triple bonds exhibit different reactivity compared to (2E)-2-[(5-BROMO-1H-INDOL-3-YL)METHYLIDENE]-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE.
Uniqueness
The uniqueness of (2E)-2-[(5-BROMO-1H-INDOL-3-YL)METHYLIDENE]-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE lies in its combined indole and benzothiophene structure, which imparts distinct chemical and biological properties not found in simpler compounds.
Properties
Molecular Formula |
C17H10BrNOS |
---|---|
Molecular Weight |
356.2 g/mol |
IUPAC Name |
(2E)-2-[(5-bromo-1H-indol-3-yl)methylidene]-1-benzothiophen-3-one |
InChI |
InChI=1S/C17H10BrNOS/c18-11-5-6-14-13(8-11)10(9-19-14)7-16-17(20)12-3-1-2-4-15(12)21-16/h1-9,19H/b16-7+ |
InChI Key |
OTKXJUAHFWTFQN-FRKPEAEDSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)/C(=C\C3=CNC4=C3C=C(C=C4)Br)/S2 |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CC3=CNC4=C3C=C(C=C4)Br)S2 |
Origin of Product |
United States |
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